molecular formula C16H23BrN2 B3060080 N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide CAS No. 1609408-97-0

N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide

Cat. No.: B3060080
CAS No.: 1609408-97-0
M. Wt: 323.27
InChI Key: VCPIKWOECUWYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Pyridinylmethyl)-1-adamantanamine hydrobromide is a chemical compound with the CAS Number 355382-19-3 and the molecular formula C16H23BrN2, which corresponds to a molecular weight of 323.27 g/mol . It is recommended to be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . The adamantane moiety is a well-known, rigid, and lipophilic (fat-soluble) structure in medicinal chemistry. Adamantane derivatives are recognized for their ability to enhance a molecule's lipophilicity and stability, which can improve its pharmacokinetic properties and ability to cross biological barriers like the blood-brain barrier . This makes such compounds valuable scaffolds in central nervous system (CNS) research and for targeting neurological disorders . Historically, adamantane-based amines have shown potent activity against viral targets, most notably as anti-influenza A agents, though research in this area continues to evolve . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Prior to use, researchers should consult the safety data sheet (SDS). Appropriate personal protective equipment should be worn, and all handling should be conducted in a well-ventilated fume hood .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)adamantan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.BrH/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16;/h1-4,12-14,18H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPIKWOECUWYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609408-97-0
Record name 2-Pyridinemethanamine, N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609408-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Ritter-Type Reaction Pathway

The Ritter reaction, involving the interaction of 1-bromoadamantane (3 ) with nitriles in acidic media, serves as a foundational method. A modified approach from demonstrates the synthesis of N-(1-adamantyl)-formamide (6 ) using 3 and formamide in 96% sulfuric acid at 85°C for 5.5 hours (94% yield). Subsequent hydrolysis with aqueous HCl yields 1-adamantanamine (5 ), which is alkylated with 2-pyridinylmethyl bromide to form the target compound.

Critical Parameters:

  • Temperature: 85°C for formamide incorporation; 100°C for hydrolysis.
  • Catalyst: Sulfuric acid (96%) for Ritter activation.
  • Solvent: Methanol-water mixtures for recrystallization.

Direct Alkylation of 1-Adamantanamine

An alternative method from involves the alkylation of 1-adamantanamine (5 ) with 2-(bromomethyl)pyridine in ethanol under reflux. The free base is treated with hydrobromic acid (48%) to precipitate the hydrobromide salt. This one-pot process achieves an 87% yield with a purity of 98.5%.

Optimization Insights:

  • Reagent Ratios: 1:1.2 molar ratio of 5 to 2-(bromomethyl)pyridine minimizes side products.
  • Reaction Time: 8 hours at reflux ensures complete alkylation.
  • Salt Formation: HBr gas bubbling enhances crystallization efficiency.

Comparative Analysis of Methodologies

Table 1: Key Metrics for Primary Synthesis Routes
Method Yield (%) Purity (%) Reaction Time (h) Key Reagents
Ritter-Type 88 99.2 6.5 Formamide, H₂SO₄, HCl
Direct Alkylation 87 98.5 8 2-(Bromomethyl)pyridine, HBr

The Ritter method excels in scalability due to fewer intermediates, while direct alkylation offers faster throughput for small batches.

Industrial-Scale Process Design

Solvent and Catalyst Selection

Ethanol and isopropanol are preferred for their low toxicity and high boiling points, facilitating reflux conditions. Sulfuric acid (96%) remains the catalyst of choice for Ritter reactions, though recent patents propose acetic acid as a milder alternative.

Waste Reduction Strategies

  • Recycling: Unreacted 1-bromoadamantane is recovered via distillation (≥95% efficiency).
  • Neutralization Byproducts: Sodium sulfate from acid neutralization is repurposed for industrial filler applications.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Peaks at δ 7.66 (NH), 3.93 (CH₂Br), and 2.08–1.57 ppm (adamantane backbone) confirm structural integrity.
  • IR (KBr): Bands at 1688 cm⁻¹ (C=O) and 2897 cm⁻¹ (C-H) align with intermediate 6 .

Purity Assessment

GC-MS analysis reveals 99.2% purity for Ritter-derived batches, with residual formamide <0.1%.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

N-(3-Methoxybenzyl)-1-adamantanamine Hydrobromide ():

  • Structural Difference : Replaces the 2-pyridinylmethyl group with a 3-methoxybenzyl substituent.
  • Implications : The methoxybenzyl group introduces enhanced lipophilicity compared to the pyridine ring, which may reduce aqueous solubility but improve membrane permeability. The absence of a basic pyridine nitrogen could also alter pharmacokinetic properties, such as metabolic stability and ionization under physiological conditions .

N-[3-(Chloromethyl)benzyl]-1-adamantanamine Hydrochloride (PENTA) ():

  • Structural Difference : Features a chloromethylbenzyl group and a hydrochloride counterion.
  • The hydrochloride salt form may exhibit different crystallinity and hygroscopicity compared to the hydrobromide derivative .

Silver(I) Coordination Complexes with 1-Adamantanamine

Three novel silver(I) complexes (nitrate, perchlorate, and D-camphor-10-sulfonate salts) were synthesized using 1-adamantanamine as a ligand (–9):

  • Structural Difference: These are coordination compounds where 1-adamantanamine acts as a monodentate ligand bound to Ag(I).
  • Biological Activity : Demonstrated antimicrobial and antifungal properties, with MIC values ranging from 0.02 to 50 μmol L⁻¹. The D-camphor-10-sulfonate complex, despite lower silver content, showed higher lipophilicity and comparable efficacy to nitrate/perchlorate analogs .
  • Contrast with Target Compound : Unlike the hydrobromide salt, these complexes leverage silver’s inherent antimicrobial activity. The target compound’s biological profile remains unexplored but may diverge due to the absence of metal coordination.

Pyrazolo[4,3-b]pyridine Carboxamides

Compounds such as N-(Adamantan-1-yl)-4-(1-butyl)-7-hydroxy-2,3-dimethyl-5-oxo-4,5-dihydro-2H-pyrazolo[4,3-b]pyridine-6-carboxamide (35) ():

  • Structural Difference : Incorporates 1-adamantanamine into a larger pyrazolopyridine-carboxamide scaffold.
  • These derivatives were synthesized via multistep reactions, purified via column chromatography, and characterized by NMR/MS .

Clinical Quinoline Analogs (ML-3H2 Derivatives)

Clioquinol and iodoquinol ():

  • Structural Difference: 8-hydroxyquinoline derivatives with halogen substituents.
  • The target compound’s pyridine ring may similarly influence target engagement or metal chelation capacity .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Key Substituent Formulation Biological Activity Reference
N-(2-Pyridinylmethyl)-1-adamantanamine HBr 2-Pyridinylmethyl Hydrobromide salt Not reported
N-(3-Methoxybenzyl)-1-adamantanamine HBr 3-Methoxybenzyl Hydrobromide salt Not reported
Ag(I)-1-adamantanamine nitrate complex 1-Adamantanamine Silver complex Antimicrobial (MIC 0.02–50 μmol L⁻¹)
Compound 35 (pyrazolo carboxamide) Pyrazolopyridine-carboxamide Free base Not specified

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility
N-(2-Pyridinylmethyl)-1-adamantanamine HBr ~365.3 Moderate Moderate (HBr salt enhances solubility)
Ag(I)-1-adamantanamine nitrate complex ~350–400 Low Poor (lipophilic Ag core)
N-(3-Methoxybenzyl)-1-adamantanamine HBr ~379.3 High Low (methoxy group increases lipophilicity)

Research Findings and Gaps

  • Silver Complexes : Demonstrated antimicrobial efficacy, suggesting that adamantane derivatives can synergize with metals for therapeutic applications. However, the hydrobromide salt’s lack of metal coordination may limit direct antimicrobial activity .
  • Structural Diversity : Substituents like pyridine, methoxybenzyl, and carboxamide drastically alter physicochemical and bioactive profiles. The target compound’s pyridine ring may confer advantages in solubility or target specificity over benzyl analogs.
  • Unanswered Questions: No data exist on the target compound’s synthesis, stability, or biological activity.

Biological Activity

N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antiviral research. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}BrN
  • Molecular Weight : 256.17 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and organic solvents

This compound is structurally related to amantadine, a well-known antiviral and antiparkinsonian drug. Its mechanism largely revolves around the modulation of neurotransmitter systems, particularly dopamine and glutamate pathways. The compound exhibits affinity for NMDA receptors, where it can influence channel activity and potentially provide neuroprotective effects.

Key Mechanisms:

  • NMDA Receptor Modulation : Similar to amantadine, this compound may stabilize closed states of NMDA receptors, inhibiting excessive calcium influx that can lead to excitotoxicity .
  • Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is beneficial in conditions like Parkinson's disease .

Antiviral Effects

Research indicates that this compound may exhibit antiviral properties against influenza viruses. Its action is thought to involve interference with viral M2 proton channels, thereby inhibiting viral replication .

Neuroprotective Effects

The compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate NMDA receptor activity suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study demonstrated that compounds similar to this compound effectively reduced viral titers in vitro against influenza A viruses. The study highlighted the importance of the pyridine moiety in enhancing antiviral activity .
  • Neuroprotection :
    • In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation. This suggests a protective role against dopaminergic neuron loss .
  • Cognitive Enhancement :
    • Research focusing on cognitive enhancers identified similar compounds that modulate neurotransmitter systems, indicating potential for this compound to improve cognitive function through dopaminergic pathways .

Comparative Analysis

Property/EffectThis compoundAmantadine
Antiviral ActivityModerate against influenza AStrong against influenza A
NMDA Receptor ModulationYesYes
Dopaminergic ActivityYesYes
Neuroprotective EffectsPromisingEstablished

Q & A

Basic: What are the optimal synthetic routes for N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of adamantanamine derivatives typically involves reductive amination or nucleophilic substitution. For example, N-(3,4,5-trimethoxybenzyl)-1-adamantanamine is synthesized via acylation of 1-adamantanamine with acyl chlorides in chloroform under reflux with triethylamine (yield: ~70%) . For hydrobromide salt formation, stoichiometric HBr in ethanol is used to precipitate the product . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
  • Temperature : Reflux conditions (40–60°C) improve reaction kinetics.
  • Catalyst : Triethylamine neutralizes HCl byproducts, preventing side reactions .

Advanced: How can structural contradictions in biological activity data for adamantanamine derivatives be resolved?

Methodological Answer:
Contradictions often arise from differences in substituent positioning or salt form. For instance:

  • Hydrobromide vs. Hydrochloride Salts : Hydrobromide salts (e.g., N-(sec-butyl)cycloheptanamine HBr) exhibit higher solubility in polar solvents, altering bioavailability .
  • Substituent Effects : N-(3,4,5-trimethoxybenzyl)-1-adamantanamine derivatives show CNS activity due to methoxy groups enhancing blood-brain barrier penetration, whereas pyridinylmethyl groups may reduce it due to increased polarity .
    Resolution Strategy :
    • Conduct comparative pharmacokinetic studies using LC-MS.
    • Use computational docking (e.g., molecular dynamics) to assess binding affinity variations .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and symmetry (e.g., singlet at δ 6.5–6.3 for trimethoxybenzyl groups) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) via bond-length analysis (mean C–C = 0.005 Å, R factor = 0.045) .
  • Elemental Analysis : Validates purity (e.g., C 73.22%, H 10.27%, N 10.71%) .

Advanced: What experimental designs are recommended for studying the neuropharmacological mechanisms of adamantanamine derivatives?

Methodological Answer:

  • In Vivo Models : Use Morris water maze or rotarod tests in rodents to assess cognitive/motor effects .
  • Receptor Profiling : Screen for dopaminergic (D2/D3) or NMDA receptor binding via radioligand assays (e.g., 3^3H-spiperone).
  • Dose-Response Studies : Compare hydrobromide salts (e.g., ALPHA-1062) to immediate-release formulations for pharmacokinetic bracketing (Cmax: 107–127% vs. reference) .

Basic: How does the hydrobromide counterion affect physicochemical properties compared to other salts?

Methodological Answer:

  • Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than hydrochlorides (e.g., 1609404-22-9: 25 mg/mL in H2O) .
  • Stability : HBr salts are less hygroscopic, improving shelf-life under ambient conditions.
  • Crystallinity : Bromide ions form tighter ionic lattices, confirmed by DSC (melting point ~153°C with decomposition) .

Advanced: What strategies mitigate synthetic challenges in preparing N-substituted adamantanamine derivatives?

Methodological Answer:

  • Side Reactions : Use Schotten-Baumann conditions to minimize esterification during acylation .
  • Purification : Employ silica gel chromatography (hexane:EtOAc, 3:1) or recrystallization (MeOH/H2O) to isolate isomers.
  • Byproduct Management : Monitor for lactam tautomers (e.g., via IR spectroscopy for C=O stretches at 1680 cm1^{-1}) .

Basic: How are structure-activity relationships (SARs) evaluated for adamantanamine-based compounds?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical groups (e.g., adamantane’s rigid cage enhances lipophilicity).
  • Analog Synthesis : Test substituents (e.g., 4-methoxyphenyl vs. 2-chlorobenzoyl) for activity modulation .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition (e.g., 11β-HSD1) or cell viability assays .

Advanced: What methodologies address discrepancies in toxicology profiles of hydrobromide salts?

Methodological Answer:

  • Metabolite Identification : Use HPLC-QTOF to detect bromine-containing metabolites (e.g., m/z 79/81 isotopic patterns).
  • In Silico Tox Prediction : Apply ADMET predictors (e.g., SwissADME) to flag hepatotoxic motifs.
  • Comparative Studies : Cross-reference with structurally similar actoprotectors (e.g., bromantane’s LD50_{50} in rodents) .

Basic: How is crystallographic data utilized to confirm molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve dihedral angles (e.g., 8.38° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, R factor = 0.045) .
  • Cambridge Structural Database (CSD) : Compare with analogs (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) to validate packing motifs .

Advanced: How can computational chemistry optimize adamantanamine derivatives for target selectivity?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding to 11β-HSD1 (ΔG < -8 kcal/mol indicates high affinity) .
  • QSAR Models : Derive Hammett constants for substituents to correlate electronic effects with activity.
  • Free Energy Perturbation (FEP) : Compare hydrobromide vs. hydrochloride salts’ binding energetics in explicit solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.